molecular formula C13H25ClN2O4 B6148268 tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride CAS No. 2613384-63-5

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B6148268
CAS No.: 2613384-63-5
M. Wt: 308.80 g/mol
InChI Key: ADKICUNGKVPZID-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride Molecular Formula: C₁₃H₂₅ClN₂O₄ Molar Mass: 332.81 g/mol CAS Number: 368866-12-0 (free base) Structural Features:

  • A piperidine ring substituted with a tert-butyl carbamate group at position 1.
  • Position 4 of the piperidine ring bears a 1-amino-2-methoxy-2-oxoethyl group.
  • The hydrochloride salt enhances aqueous solubility and stability.

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive amino and ester moieties. It is frequently utilized in the preparation of peptidomimetics, kinase inhibitors, and other bioactive molecules .

Properties

CAS No.

2613384-63-5

Molecular Formula

C13H25ClN2O4

Molecular Weight

308.80 g/mol

IUPAC Name

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4;/h9-10H,5-8,14H2,1-4H3;1H

InChI Key

ADKICUNGKVPZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then further reacted with appropriate reagents to introduce the amino and methoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications in drug development. It may serve as a precursor for pharmaceuticals or be used in the design of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of various chemical products, including polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous tert-butyl piperidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Applications
Target : tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate HCl C₁₃H₂₅ClN₂O₄ 332.81 Amino, ester, tert-butyl carbamate Drug intermediate; amide coupling
Compound A : tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate HCl C₁₂H₂₅ClN₂O₃ 304.80 Amino, hydroxyl, tert-butyl carbamate Solubility-driven applications; hydrogen bonding
Compound B : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate HCl C₁₂H₂₃BClNO₄ 299.58 Boronic ester, tert-butyl carbamate Suzuki-Miyaura cross-coupling
Compound C : tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate C₁₆H₂₁ClN₃O₄ 354.81 Nitro, chloro, anilino Intermediate for benzimidazolones

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. Compound A’s hydroxyl group enhances polarity but reduces lipophilicity relative to the target’s methoxy ester .
  • Stability : The methoxy ester in the target compound is less prone to hydrolysis than the boronic ester in Compound B but more reactive than the hydroxyl group in Compound A .
  • Synthetic Utility: The amino group in the target enables facile amide bond formation, whereas Compound B’s boronic ester facilitates aryl-aryl bond construction . Compound C’s nitro group is reducible to an amine, offering a pathway to secondary functionalization .

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